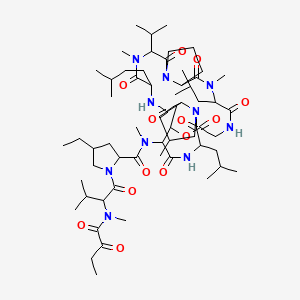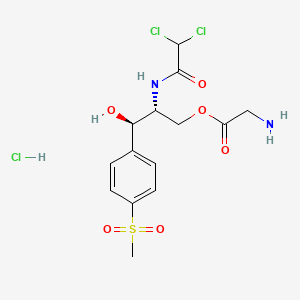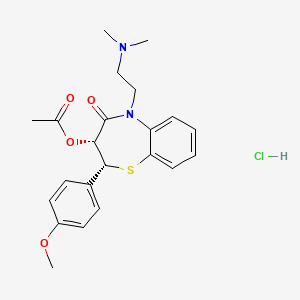![molecular formula C21H23N5O4S B1221975 1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA](/img/structure/B1221975.png)
1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA is a chemical compound classified under thioureas . It has a molecular formula of C21H23N5O4S and a molecular weight of 441.5 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
The synthetic routes and reaction conditions for preparing 1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA are not explicitly detailed in the available sources. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents under controlled conditions . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions would depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new compounds.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is used in preclinical studies to evaluate its potential therapeutic effects and toxicity.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are not explicitly detailed in the available sources. it is likely that the compound exerts its effects through binding to specific proteins or enzymes, thereby modulating their activity and influencing various cellular processes .
Comparaison Avec Des Composés Similaires
1-(3-NITROBENZOYL)-3-[4-(4-PROPANOYLPIPERAZIN-1-YL)PHENYL]THIOUREA can be compared with other similar compounds, such as other thioureas. Similar compounds include:
Thiourea: A simple compound with the formula SC(NH2)2, used in organic synthesis and as a reagent in various chemical reactions.
N-phenylthiourea: A derivative of thiourea with a phenyl group attached, used in biochemical assays and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C21H23N5O4S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
3-nitro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N5O4S/c1-2-19(27)25-12-10-24(11-13-25)17-8-6-16(7-9-17)22-21(31)23-20(28)15-4-3-5-18(14-15)26(29)30/h3-9,14H,2,10-13H2,1H3,(H2,22,23,28,31) |
Clé InChI |
FTWPVBNVPVUADK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



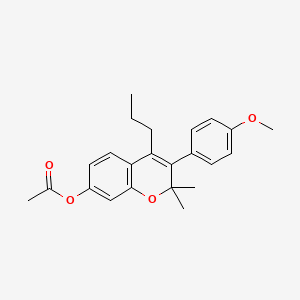
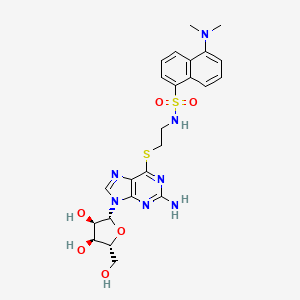
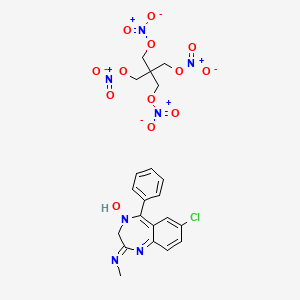
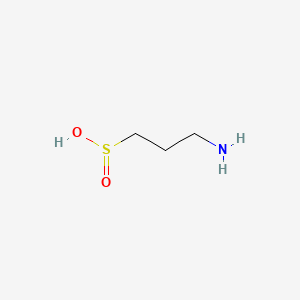
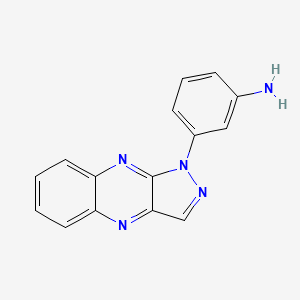
![[(2R,3S,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221902.png)
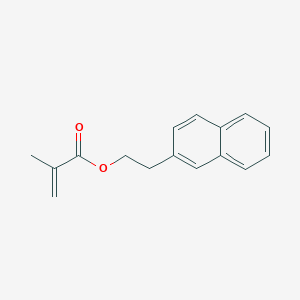
![2-[(1R,2S)-2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid](/img/structure/B1221907.png)
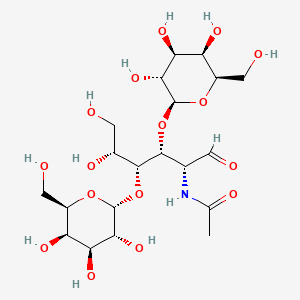
![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)
